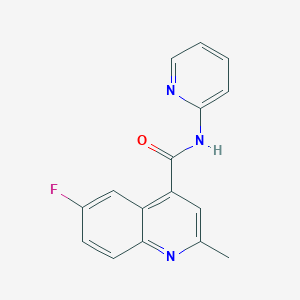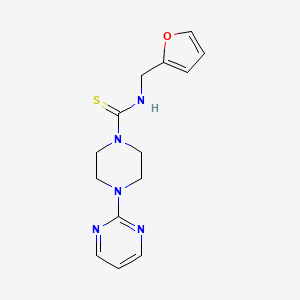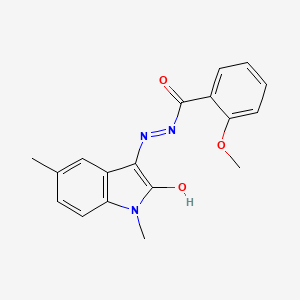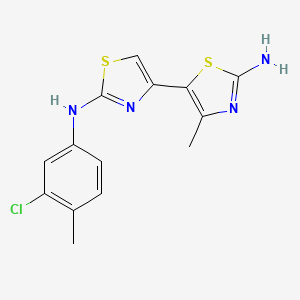
6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide, also known as flumequine, is a synthetic antimicrobial agent that belongs to the class of quinolone antibiotics. It is commonly used in veterinary medicine to treat bacterial infections in animals, particularly in poultry and swine. Flumequine has been found to be effective against a wide range of gram-negative and gram-positive bacteria, including Escherichia coli, Salmonella spp., and Staphylococcus spp.
Mécanisme D'action
Flumequine works by inhibiting bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and repair. This leads to the accumulation of DNA breaks in the bacterial cell, ultimately leading to cell death.
Biochemical and Physiological Effects:
Flumequine has been found to have a low toxicity profile in animals and does not have any significant adverse effects on their biochemical and physiological parameters. However, prolonged use of 6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide can lead to the development of antibiotic resistance in bacteria, which can pose a serious threat to public health.
Avantages Et Limitations Des Expériences En Laboratoire
Flumequine has several advantages for laboratory experiments, including its broad-spectrum antimicrobial activity and high efficacy against gram-negative and gram-positive bacteria. However, its use is limited by the development of antibiotic resistance in bacteria, which can compromise the validity of experimental results.
Orientations Futures
Future research on 6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide should focus on the development of novel analogs with improved efficacy and reduced toxicity. Additionally, studies should be conducted to investigate the mechanisms of antibiotic resistance in bacteria and to develop strategies to overcome this problem. Finally, research should be conducted to explore the potential use of 6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide in human medicine as a treatment for bacterial infections.
Méthodes De Synthèse
The synthesis of 6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide involves the reaction of 6-fluoro-2-methyl-4-quinolonecarboxylic acid with 2-aminopyridine in the presence of a suitable base. The resulting product is then purified by recrystallization to obtain pure 6-fluoro-2-methyl-N-2-pyridinyl-4-quinolinecarboxamide.
Applications De Recherche Scientifique
Flumequine has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacterial infections in animals. It has been used to treat respiratory, urinary, and gastrointestinal infections in various animal species, including poultry, swine, and cattle.
Propriétés
IUPAC Name |
6-fluoro-2-methyl-N-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c1-10-8-13(12-9-11(17)5-6-14(12)19-10)16(21)20-15-4-2-3-7-18-15/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWFULASKFLDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2-methyl-N-(pyridin-2-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)



